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molecular formula C12H19N B1642292 2-methyl-5-phenylpentan-2-amine

2-methyl-5-phenylpentan-2-amine

Cat. No. B1642292
M. Wt: 177.29 g/mol
InChI Key: PVFLIWGHYLAIQU-UHFFFAOYSA-N
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Patent
US07902394B2

Procedure details

A 1008 g quantity of N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide (3.98 moles) was dissolved in 8.4 L of ethanol and 1080 mL gl. acetic acid in a 22 L 3-necked, round-bottomed flask equipped with stirrer, thermometer and reflux condenser and 370 g (4.86 moles) of thiourea was added. The reaction was heated to reflux to dissolve the thiourea. A white crystalline precipitate began to form after about two hours of reflux. The reflux was continued for additional 8 h. The reaction mixture was allowed to cool to ambient temperature and was filtered and the filtrate diluted with 8 L of water, extracted with 2×1 L of hexane and neutralized by the addition of 220 mL 50% sodium hydroxide. This caused an oil to form which was separated and the aqueous phase extracted with 2×2 L of ether/hexane. The extracts were combined with the oil and concentrated to give 590 g of reddish oil, LC/MS single peak, m/e 179, NMR (CDCl3) consistent with the desired product, 1,1-Dimethyl-4-phenylbutylamine, 84% crude yield. This material was vacuum distilled to give 518 g of clear oil, bp(1 torr) 71-74°.
Name
N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide
Quantity
3.98 mol
Type
reactant
Reaction Step One
Quantity
8.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:13]C(=O)CCl)([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(O)(=O)C.NC(N)=S>C(O)C>[CH3:12][C:2]([NH2:13])([CH3:1])[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
N-(1,1-dimethyl-4-phenylbutyl)-2-chloroacetamide
Quantity
3.98 mol
Type
reactant
Smiles
CC(CCCC1=CC=CC=C1)(C)NC(CCl)=O
Name
Quantity
8.4 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
370 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to form after about two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
of reflux
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with 8 L of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×1 L of hexane
ADDITION
Type
ADDITION
Details
neutralized by the addition of 220 mL 50% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 2×2 L of ether/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC(CCCC1=CC=CC=C1)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 590 g
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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